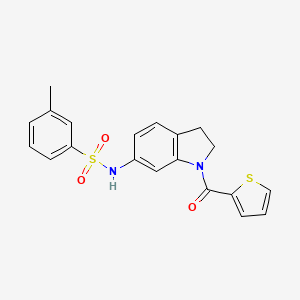

3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-14-4-2-5-17(12-14)27(24,25)21-16-8-7-15-9-10-22(18(15)13-16)20(23)19-6-3-11-26-19/h2-8,11-13,21H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVNOYXDWVATKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a synthetic thiophene derivative. Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry. They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer. .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their therapeutic effects. The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities. The downstream effects of these pathways would depend on the specific targets of the compound and their role in cellular processes.

Result of Action

Thiophene derivatives are known to have a wide range of biological and physiological functions. The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

Biological Activity

3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. The structural complexity of this molecule, featuring an indole moiety, a thiophene ring, and a sulfonamide group, contributes to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Details

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H18N2O2S |

| Molecular Weight | 366.43 g/mol |

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its anti-cancer properties and enzyme inhibition.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast) cells.

Case Study:

In a study evaluating the anti-cancer potential of indole derivatives, it was found that certain modifications to the indole structure significantly enhanced cytotoxicity. For example, compounds with methyl substitutions demonstrated improved inhibitory activity against A549 cells, with IC50 values around 0.054 µM .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Sulfonamides are known for their role as carbonic anhydrase inhibitors, which are critical in various physiological processes.

Research Findings:

A study reported that sulfanilamide derivatives exhibited potent inhibition against human carbonic anhydrase isoforms, with Ki values ranging from 50.8 to 966.8 nM for different isoforms . The presence of the thiophene and indole moieties in the structure enhances binding affinity due to their ability to engage in π-π stacking interactions with aromatic residues in the enzyme active site.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding at the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

- Induction of Apoptosis : The activation of caspase pathways has been observed in cancer cells treated with structurally related compounds, indicating that these agents can trigger programmed cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.